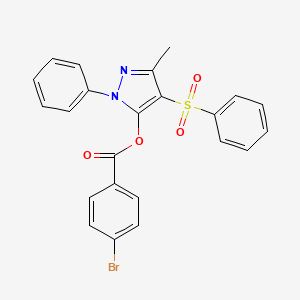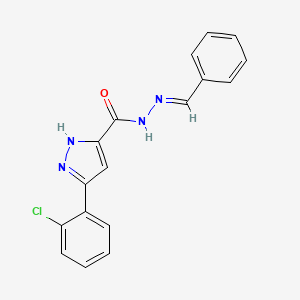![molecular formula C8H6N6S B2673091 2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine CAS No. 1513599-71-7](/img/structure/B2673091.png)
2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that features a unique fusion of thiadiazole and imidazopyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with diverse biological activities. The presence of both nitrogen and sulfur atoms within its structure contributes to its reactivity and potential as a pharmacophore.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with thiocarbonyl compounds to form the thiadiazole ring, followed by cyclization to form the imidazopyridine core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. Large-scale production would likely employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated reagents (e.g., alkyl halides), bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amines or thiols. Substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its antimicrobial, antifungal, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt biological pathways, leading to therapeutic effects. For instance, its potential as an anticancer agent may involve the inhibition of kinases or other proteins essential for cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridine
- 2-(Thiadiazol-5-yl)-1H-imidazo[4,5-c]pyridine
- 2-(Thiadiazol-5-yl)-1H-imidazo[4,5-d]pyridine
Uniqueness
2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine stands out due to its specific ring fusion and the presence of both nitrogen and sulfur atoms, which contribute to its unique reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for drug development.
Propiedades
IUPAC Name |
2-(thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6S/c9-6-2-1-4-7(12-6)13-8(11-4)5-3-10-14-15-5/h1-3H,(H3,9,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVLSZPTHWOJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)C3=CN=NS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2673009.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2673011.png)

![N-(4-bromophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2673016.png)

![1,4-dimethyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate](/img/structure/B2673019.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2673020.png)

![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2673024.png)
![ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2673025.png)


![2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2673030.png)
